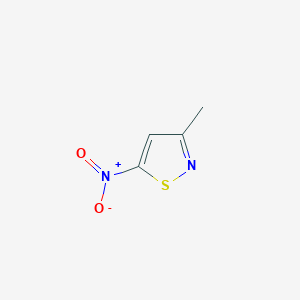

3-Methyl-5-nitroisothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-5-nitro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-2-4(6(7)8)9-5-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMYRZVUOKEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Nitroisothiazole and Its Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing 3-Methyl-5-nitroisothiazole rely on foundational organic chemistry reactions, including diazotisation, direct nitration of a pre-formed isothiazole (B42339) ring, and construction of the heterocyclic system from acyclic precursors.

Diazotisation-Based Approaches from Amino-Isothiazoles

One of the most established routes to introduce a nitro group onto an aromatic or heteroaromatic ring is through the transformation of an amino group. This multi-step process involves the conversion of an amine to a diazonium salt, which is then displaced by a nitro group. For the synthesis of this compound, the starting material is 5-amino-3-methylisothiazole.

The process begins with the diazotization of 5-amino-3-methylisothiazole, typically carried out in a strong acidic medium (such as sulfuric or hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The diazonium group is then substituted by a nitro group, a reaction often achieved by treating the diazonium salt solution with sodium nitrite, sometimes in the presence of a copper catalyst (a variation of the Sandmeyer reaction). This method allows for the regioselective introduction of the nitro group at the 5-position. google.comuobaghdad.edu.iqlookchem.com

| Step | Reagents and Conditions | Purpose |

| Diazotization | 5-amino-3-methylisothiazole, Sodium Nitrite (NaNO₂), Strong Acid (e.g., H₂SO₄), 0–5 °C | Formation of the 3-methylisothiazole-5-diazonium salt intermediate. |

| Nitro-de-diazoniation | Diazonium salt solution, Sodium Nitrite (NaNO₂), Copper catalyst (optional) | Replacement of the diazonium group (-N₂⁺) with a nitro group (-NO₂). |

Ring-Closure Reactions and Mechanistic Pathways

An alternative to functionalizing a pre-existing isothiazole ring is to construct the ring itself from acyclic precursors that already contain the necessary substituents or their precursors. The synthesis of the isothiazole ring often involves the formation of the S-N bond as a key step.

A common strategy for forming the isothiazole ring is through the oxidative cyclization of β-iminothioamides. google.com In the context of this compound, a hypothetical pathway would involve a precursor molecule containing a nitro group, a methyl group, and a thioamide functionality arranged in a suitable configuration. The ring closure is typically effected by an oxidizing agent, which facilitates the intramolecular nucleophilic attack to form the stable heterocyclic ring. google.com For instance, a process for a related compound, 2-amino-5-nitrothiazole (B118965), involves the reaction of a halogenated nitroetheneamine with thiourea (B124793), followed by treatment with water to induce ring closure. google.comprepchem.comchemicalbook.com This highlights a strategy where a nitro-containing acyclic starting material undergoes cyclization to form the final heterocyclic product.

The mechanistic pathway involves the formation of an S-N bond through the intramolecular reaction of the sulfur and nitrogen atoms, followed by elimination to create the aromatic isothiazole system.

| Reaction Type | Key Precursor Features | Typical Reagents |

| Oxidative Cyclization | β-iminothioamide structure | Oxidizing agents (e.g., hydrogen peroxide, chloramine) |

| Condensation/Cyclization | Nitro-containing α-haloketone or equivalent | Thioamide or thiourea |

Nitration Strategies for Isothiazole Scaffolds

Direct nitration is a fundamental method for introducing a nitro group onto a heterocyclic ring. This approach starts with 3-methylisothiazole (B110548) as the substrate. The reaction is typically performed using a strong nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The isothiazole ring is an electron-deficient system, but the presence of the methyl group at the 3-position can influence the regioselectivity of the electrophilic substitution. Nitration of thiazole (B1198619) and related heterocycles often occurs at the 5-position, which is generally the most susceptible site to electrophilic attack. cdnsciencepub.com Therefore, the reaction of 3-methylisothiazole with a nitrating mixture is expected to yield this compound.

| Nitrating Agent | Typical Conditions | Role of Reagents |

| HNO₃ / H₂SO₄ | 0 °C to room temperature | H₂SO₄ protonates HNO₃ to form the nitronium ion (NO₂⁺) electrophile. |

| HNO₃ / Acetic Anhydride | Low temperature | Generates acetyl nitrate, a milder nitrating agent. cdnsciencepub.com |

Contemporary and Optimized Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign methodologies. These principles have been applied to the synthesis of isothiazoles, leading to optimized protocols.

Microwave-Assisted Synthetic Protocols for Isothiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. lew.rorsc.org Instead of conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. youtube.com This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher product yields and purity. youtube.comnih.gov

The classical synthetic routes described above, such as ring-closure reactions and nitration, can often be adapted for microwave conditions. tsijournals.com By performing these reactions in a sealed vessel under microwave irradiation, the required temperatures and pressures can be reached much more rapidly and maintained with greater precision, enhancing the reaction rate and potentially minimizing the formation of side products. This technique is a key component of high-throughput and combinatorial chemistry. lew.ro

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection (indirect) | Dielectric heating (direct, in-core) youtube.com |

| Reaction Time | Hours or days | Minutes lew.ro |

| Yield | Often moderate | Often higher nih.gov |

| Energy Efficiency | Lower | Higher |

Green Chemistry Principles in Isothiazole Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several of these principles can be applied to the synthesis of this compound and its analogues.

Use of Greener Solvents : Traditional syntheses often use volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives like water, ethanol (B145695), or ionic liquids, or aim to eliminate the solvent altogether. researchgate.netnih.gov

Solvent-Free Reactions : Performing reactions under neat conditions (without any solvent) or using solid-state grinding techniques can significantly reduce waste. rsc.orgresearchgate.net An ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles represents such an eco-friendly approach. rsc.org

Energy Efficiency : As discussed, microwave irradiation and ultrasound-assisted synthesis are considered green techniques because they are more energy-efficient than conventional heating methods, leading to shorter reaction times and lower energy consumption. mdpi.comtandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves favoring addition and cyclization reactions over substitution reactions that generate byproducts.

By integrating these principles, the synthesis of isothiazoles can be made more sustainable and environmentally responsible.

| Green Chemistry Approach | Application in Isothiazole Synthesis | Benefit |

| Alternative Energy Sources | Microwave irradiation, Ultrasound tandfonline.com | Reduced reaction time, lower energy consumption. |

| Solvent Reduction | Solvent-free (neat) reactions, grinding rsc.orgresearchgate.net | Minimized waste, reduced environmental impact. |

| Safer Solvents | Use of water or bio-based solvents (e.g., ethanol) | Reduced toxicity and environmental harm. researchgate.net |

| Catalysis | Use of reusable or non-toxic catalysts | Improved efficiency and waste reduction. |

Derivatization and Functional Group Interconversions of this compound

The reactivity of this compound allows for a range of chemical transformations, enabling the synthesis of diverse derivatives. These reactions primarily involve modifications of the methyl group and substitutions on the isothiazole ring.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The methyl group at the 3-position of this compound can be oxidized to a carboxylic acid, a key intermediate for further functionalization. While direct oxidation of this compound is not widely documented, analogous transformations on similar heterocyclic systems suggest plausible routes. For instance, permanganate (B83412) oxidation is a common method for converting methyl groups on aromatic rings to carboxylic acids. However, in some cases, this can lead to unexpected products. For example, the permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole (B11997846) was reported to yield a nitroisoxazolone instead of the expected carboxylic acid researchgate.net.

A more established route to isothiazole carboxylic acids involves the hydrolysis of corresponding amides or nitriles. For example, 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide have been successfully converted to their respective carboxylic acids in high yields using sodium nitrite in trifluoroacetic acid mdpi.comresearchgate.net.

Conversion to Amides, Nitriles, and Aldehydes

The synthesis of amides, nitriles, and aldehydes from 5-nitroisothiazole precursors is crucial for creating a diverse library of compounds.

Amides and Nitriles: 5-Nitroisothiazole-2-carbonitrile can be synthesized from 2-bromo-5-nitrothiazole (B146120) and serves as a key intermediate for other derivatives of 5-nitrothiazole-2-carboxylic acid sci-hub.se. The conversion of nitriles to amides can be achieved through acid- or base-catalyzed hydration libretexts.orgyoutube.com. For instance, trifluoroacetic acid with sulfuric acid has been used for the selective conversion of various nitriles to their corresponding amides researchgate.net. Conversely, amides can be dehydrated to form nitriles. A single enzyme, ToyM, has been shown to catalyze the conversion of a carboxylic acid to a nitrile through an amide intermediate in the biosynthesis of 7-deazapurines nih.gov.

Aldehydes: 5-Nitrothiazole-2-carboxaldehyde has been synthesized by the condensation of 2-methyl-5-nitrothiazole (B99729) with benzaldehyde, followed by oxidative cleavage of the resulting styryl intermediate sci-hub.se.

Nucleophilic and Electrophilic Functionalizations

The isothiazole ring can undergo both nucleophilic and electrophilic substitution reactions, depending on the substituents present. The nitro group at the 5-position makes the ring electron-deficient, thus facilitating nucleophilic attack, particularly at the 2- and 4-positions. Kinetic studies on the reactions between 2-nitrothiazole (B159308) and various nucleophiles have shown that the nitro group can act as a leaving group in a two-step nucleophilic aromatic substitution mechanism rsc.org.

Conversely, the presence of electron-donating groups, such as an amino group, can activate the ring towards electrophilic substitution. For instance, halogenation of 2-aminothiazoles leads to the formation of 2-amino-5-halothiazoles jocpr.com. The reactivity of the thiazole ring towards electrophiles is generally at the C5 position, especially when an electron-donating group is present at the C2 position pharmaguideline.com.

Synthesis of Structural Analogues and Key Intermediates for Advanced Research

The synthesis of structural analogues of this compound is essential for exploring structure-activity relationships and developing novel compounds with tailored properties.

Preparation of Nitroisothiazole Derivatives with Varying Substituents

A variety of synthetic methods are available for preparing nitroisothiazole derivatives with different substituents. One common approach is the nitration of substituted aminothiazoles. For example, the mononitration of 2-aminothiazole (B372263) and its alkyl derivatives can yield 2-nitramino-thiazoles, which can then be rearranged to 2-amino-5-nitrothiazoles cdnsciencepub.com.

Alternative strategies avoid direct nitration. A process for preparing 2-amino-5-nitrothiazole involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis google.comchemicalbook.comprepchem.com. This method circumvents the use of hazardous nitration procedures. The synthesis of various substituted thiazoles, including nitro-substituted derivatives, has been a focus of research for developing new antimicrobial and anticancer agents nih.gov.

Below is a table summarizing some synthetic approaches to nitrothiazole derivatives:

| Starting Material | Reagents | Product | Reference |

| 2-Aminothiazole | Nitric acid, Sulfuric acid | 2-Nitraminothiazole / 2-Amino-5-nitrothiazole | cdnsciencepub.com |

| N,N-dialkyl-2-nitroetheneamine | Halogen, Thiourea, Water/Base | 2-Amino-5-nitrothiazole | google.comchemicalbook.comprepchem.com |

| 2-bromo-5-nitrothiazole | CuCN | 5-nitrothiazole-2-carbonitrile | sci-hub.se |

Synthetic Pathways to Isothiazole-Containing Azo Dyes and Schiff Bases

Isothiazole derivatives are valuable precursors for the synthesis of azo dyes and Schiff bases, which have applications in various fields, including materials science and pharmaceuticals.

Azo Dyes: Azo dyes containing a thiazole ring can be synthesized through a diazo-coupling reaction. This typically involves the diazotization of an amino-substituted isothiazole, followed by coupling with a suitable aromatic compound nih.govekb.eg. For example, 2-amino-thiazole can be diazotized and coupled with various N-alkyl derivatives of aniline (B41778) to produce disperse dyes researchgate.net. The general two-step reaction for preparing azo dyes involves the synthesis of an aromatic diazonium ion from an aniline derivative, followed by coupling with an aromatic compound unb.ca.

Schiff Bases: Isothiazole-containing Schiff bases are generally prepared by the condensation reaction of an amino-isothiazole with an appropriate aldehyde or ketone nih.govtandfonline.comconferenceworld.inijper.org. For example, 2-aminobenzothiazole (B30445) can be condensed with 2-hydroxynaphthylaldehyde in ethanol to synthesize a new Schiff base ligand tandfonline.com. These Schiff bases can then be used to form metal complexes with various applications.

The table below outlines the general synthetic strategies for isothiazole-containing azo dyes and Schiff bases:

| Product Type | General Synthetic Method | Starting Materials | Reference |

| Azo Dyes | Diazo-coupling reaction | Amino-isothiazole, Aromatic coupling component | nih.govekb.egresearchgate.net |

| Schiff Bases | Condensation reaction | Amino-isothiazole, Aldehyde/Ketone | nih.govtandfonline.comconferenceworld.inijper.org |

Regioselective Synthesis Strategies for Nitroisothiazole Isomers

The regioselective synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from 5-amino-3-methylisothiazole. This method provides a high degree of control over the position of the nitro group, leading predominantly to the 5-nitro isomer.

The synthesis of the precursor, 5-amino-3-methylisothiazole, can be accomplished through the ring-closure of β-iminothiobutyramide using an oxidizing agent. Once the 5-amino-3-methylisothiazole is obtained, it undergoes diazotization in the presence of a nitrite source and a mineral acid to form a diazonium salt. The subsequent displacement of the diazonium group with a nitro group is facilitated by the use of copper salts, which is characteristic of the Sandmeyer reaction. This process is highly regioselective, as the nitro group specifically replaces the diazonium group at the 5-position of the isothiazole ring.

Direct nitration of 3-methylisothiazole, a seemingly more straightforward approach, is generally not preferred for the synthesis of this compound due to a lack of regioselectivity. The isothiazole ring is an electron-rich heterocycle, and electrophilic substitution reactions like nitration can lead to a mixture of isomers, including the 4-nitro and potentially other nitrated products. The directing effects of the methyl group and the heteroatoms in the isothiazole ring can lead to a complex product distribution, making the isolation of the desired 5-nitro isomer challenging. Therefore, the Sandmeyer reaction starting from the corresponding amino-substituted isothiazole remains the most reliable and regioselective method for the synthesis of this compound.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Starting Material | Key Reagents | Regioselectivity | Advantages | Disadvantages |

| Sandmeyer-type Reaction | 5-Amino-3-methylisothiazole | 1. NaNO₂, HCl 2. Cu(I)/Cu(II) salts, NaNO₂ | High (5-position) | High regioselectivity, good yields. | Requires synthesis of the amino precursor. |

| Direct Nitration | 3-Methylisothiazole | HNO₃, H₂SO₄ | Low | More direct route. | Lack of regioselectivity, formation of multiple isomers, difficult purification. |

Analysis of Side-Products and Reaction By-products in Synthesis

The synthesis of this compound, particularly via the Sandmeyer-type reaction, can lead to the formation of various side-products and by-products. A thorough understanding and analysis of these impurities are crucial for ensuring the purity of the final product.

In the diazotization step, incomplete reaction or decomposition of the diazonium salt can lead to the presence of unreacted 5-amino-3-methylisothiazole in the reaction mixture. Furthermore, the diazonium salt can react with water, which is present in the reaction medium, to form 3-methyl-5-hydroxyisothiazole. This is a common side-product in Sandmeyer reactions.

During the displacement of the diazonium group, other nucleophiles present in the reaction mixture can compete with the nitrite ion. For instance, if the reaction is carried out in the presence of halide ions (from the acid used for diazotization), the corresponding 5-halo-3-methylisothiazole can be formed as a by-product.

The reduction of the diazonium group can also occur, leading to the formation of 3-methylisothiazole. This is another potential by-product that can contaminate the desired this compound.

The analysis of these side-products and by-products is typically carried out using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for identification and quantification.

Table 2: Potential Side-Products and By-products in the Synthesis of this compound via Sandmeyer-type Reaction

| Compound Name | Structure | Origin |

| 5-Amino-3-methylisothiazole | Incomplete diazotization | |

| 3-Methyl-5-hydroxyisothiazole | Reaction of the diazonium salt with water | |

| 5-Halo-3-methylisothiazole (e.g., 5-Chloro-3-methylisothiazole) | Reaction of the diazonium salt with halide ions | |

| 3-Methylisothiazole | Reduction of the diazonium salt |

Structural Characterization and Advanced Spectroscopic Elucidation of 3 Methyl 5 Nitroisothiazole

Vibrational Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental or computationally predicted FTIR spectra for 3-Methyl-5-nitroisothiazole could be located in the searched scientific databases. Typically, an FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl group, C=N and C=C stretching vibrations within the isothiazole (B42339) ring, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). Without access to spectral data, a detailed assignment of these vibrational modes is not possible.

Raman Spectroscopy and Detailed Vibrational Assignments

Similarly, a search for Raman spectroscopic data for this compound yielded no specific results. Raman spectroscopy, being complementary to FTIR, would provide valuable information on the polarizability of the molecule's bonds and would be particularly useful for observing vibrations of the isothiazole ring and the symmetric stretch of the nitro group. Detailed vibrational assignments, which correlate specific spectral peaks to the motion of atoms within the molecule, cannot be performed without the raw spectral data.

Potential Energy Distribution (PED) Analysis in Vibrational Studies

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational bands to the internal coordinates of a molecule. This analysis is essential for understanding the nature of complex vibrational modes that arise from the coupling of multiple motions. As no vibrational spectra (FTIR or Raman) or computational studies for this compound were found, no PED analysis is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Specific ¹H-NMR data for this compound is not available in the public domain. A hypothetical ¹H-NMR spectrum would be expected to show a signal for the methyl protons (CH₃) and a signal for the proton on the isothiazole ring. The chemical shift and coupling patterns of these signals would provide critical information about the electronic environment and connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

As with other spectroscopic data, no ¹³C-NMR spectrum for this compound could be found. A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their respective chemical environments. The expected spectrum would show signals for the methyl carbon, and the carbon atoms of the isothiazole ring, with the carbon atom attached to the nitro group likely being significantly deshielded.

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact molar mass.

The fragmentation of nitroaromatic compounds under EI conditions is well-characterized and typically involves several key pathways. nih.govnih.govresearchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the fragmentation process. nih.gov

Expected fragmentation pathways for this compound would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, mass 46), leading to an [M - 46]⁺ fragment.

Loss of NO and CO: Sequential losses of a nitric oxide radical (•NO, mass 30) followed by a carbon monoxide molecule (CO, mass 28) are often observed. This pathway involves rearrangement of the nitro group.

Ring Cleavage: The isothiazole ring itself can undergo fragmentation. Cleavage of the relatively weak S-N bond is a plausible initial step, leading to a variety of smaller charged fragments.

Loss of a Methyl Radical: Cleavage of the bond between the methyl group and the isothiazole ring can result in the loss of a methyl radical (•CH₃, mass 15), producing an [M - 15]⁺ ion.

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its major fragments with high accuracy, further confirming the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula of Lost Neutral(s) | Description |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M - 15]⁺ | CH₃ | Loss of a methyl radical |

| [M - 30]⁺ | NO | Loss of a nitric oxide radical |

| [M - 46]⁺ | NO₂ | Loss of a nitrogen dioxide radical |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound, particularly the conjugated systems and chromophores present.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the nitro group and the aromatic isothiazole ring. wikipedia.org The key transitions anticipated are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the isothiazole ring and the nitro group.

n → π* transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms of the nitro group, and the nitrogen and sulfur of the ring) into π* antibonding orbitals. These absorptions generally occur at longer wavelengths (lower energy) compared to π → π* transitions.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

The nature of the valence electron excitations can be further elucidated by correlating the experimental UV-Vis data with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the assignment of observed absorption bands to specific molecular electronic transitions.

The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. For a molecule like this compound, the HOMO is likely to have significant π-character distributed across the isothiazole ring, while the LUMO is expected to be localized predominantly on the electron-withdrawing nitro group.

The primary low-energy electronic transition would, therefore, likely be a HOMO → LUMO excitation. This transition can be characterized as an intramolecular charge transfer (ICT) transition, where electron density moves from the isothiazole ring (the donor) to the nitro group (the acceptor) upon excitation. The energy of this transition, and thus the color of the compound, is highly dependent on the electronic coupling between the ring and the nitro group. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of this compound would provide a wealth of structural information.

Key structural parameters obtained from XRD include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, which can provide insight into bond order and hybridization.

Molecular Conformation: Determination of the planarity of the isothiazole ring and the dihedral angle between the ring and the nitro group. This is crucial for understanding the degree of conjugation in the solid state.

Crystal Packing and Intermolecular Interactions: XRD reveals how molecules are arranged in the crystal lattice. This can identify non-covalent interactions such as hydrogen bonds, π-π stacking, or other van der Waals forces that dictate the solid-state structure.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related nitro-substituted heterocyclic compounds shows that the nitro group often lies nearly coplanar with the aromatic ring to maximize conjugation, and intermolecular interactions are frequently governed by contacts involving the nitro group's oxygen atoms. mdpi.com

Computational and Theoretical Investigations of 3 Methyl 5 Nitroisothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. asianpubs.org By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. mdpi.com Calculations for molecules similar to 3-Methyl-5-nitroisothiazole, such as other thiazole (B1198619) derivatives, are often performed using the B3LYP functional combined with basis sets like 6-311++G(d,p). asianpubs.orgnih.gov

| Parameter (Bond) | Calculated Bond Length (Å) | Parameter (Angle) | Calculated Bond Angle (°) |

|---|---|---|---|

| C-S | 1.72 | C-S-C | 90.5 |

| C-N (ring) | 1.32 | S-C-N | 115.0 |

| C-C | 1.45 | C-N-C | 110.0 |

| C-NO₂ | 1.48 | C-C-NO₂ | 118.0 |

| N-O | 1.22 | O-N-O | 125.0 |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods that rely on first principles without the inclusion of empirical parameters. quora.com These methods are often used alongside DFT to provide a comparative analysis of molecular properties. asianpubs.orgresearchgate.net While DFT is generally considered an ab initio method in a broader sense, in practice, it relies on approximate functionals, making comparisons with wavefunction-based methods like HF valuable. stackexchange.com

Studies on related heterocyclic compounds show that geometric parameters calculated via DFT are largely consistent with those from HF methods. mdpi.com However, it is often observed that bond lengths calculated with the HF method can be slightly shorter than those obtained through DFT calculations. mdpi.com Both methods confirm that the optimized molecular geometry corresponds to a local minimum on the potential energy surface, validated by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to understand electron distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com The energy of the HOMO (EHOMO) indicates the molecule's tendency to donate electrons, and the energy of the LUMO (ELUMO) signifies its ability to accept electrons. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For nitrothiazole derivatives, the presence of electron-withdrawing groups like the nitro group (-NO₂) tends to decrease both HOMO and LUMO energy levels. taylorandfrancis.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -3.00 |

| Energy Gap (ΔE) | 4.50 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within a molecule by translating the complex molecular wavefunction into a localized Lewis structure representation. wikipedia.orgnih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the stabilizing effects of electron delocalization, also known as hyperconjugation. researchgate.net

These interactions are quantified by the second-order perturbation energy, E(2), which measures the energy of stabilization resulting from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In a molecule like this compound, significant hyperconjugative interactions are expected. For instance, delocalization can occur from the lone pair electrons on the sulfur or nitrogen atoms of the isothiazole (B42339) ring to the antibonding orbitals (σ* or π*) of adjacent bonds. Similarly, the lone pairs on the oxygen atoms of the nitro group can interact with the antibonding orbitals of the N-S bond, which can influence bond strength and molecular stability. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (ring) | π(C-S) | 18.5 |

| LP(2) O (nitro) | σ(C-N) | 5.2 |

| π(C=C) | π(C-N) | 25.1 |

| σ(C-H) (methyl) | σ(C-C) | 4.8 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govniscpr.res.in The MEP surface is color-coded to represent different potential values: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwuxiapptec.com

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential localized around the oxygen atoms of the electron-withdrawing nitro group, making this the most likely site for electrophilic interactions. wuxiapptec.com Conversely, areas of positive potential would be found around the hydrogen atoms of the methyl group and the isothiazole ring, indicating these as potential sites for nucleophilic attack. The green areas on the map represent regions of neutral potential. nih.gov

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations are instrumental in understanding its vibrational, magnetic resonance, and electronic spectra.

Theoretical Vibrational Spectra (IR, Raman) and Anharmonic Intensities

Theoretical vibrational analysis is crucial for assigning the intricate infrared (IR) and Raman spectra of molecules. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to calculate harmonic vibrational frequencies. nih.gov These calculated frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of finite basis sets. To bridge this gap, scaling factors are typically applied to the computed harmonic frequencies. uh.edu

For this compound, theoretical spectra would allow for the precise assignment of vibrational modes. Key expected vibrations include:

NO₂ Group Vibrations: Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the nitro group.

Isothiazole Ring Vibrations: Stretching and bending modes of the C=N, C-S, and N-S bonds within the heterocyclic ring.

C-H Vibrations: Stretching and bending modes associated with the methyl group and the ring proton.

C-N Stretching: Vibrations of the bond connecting the nitro group to the isothiazole ring.

Computational models can also predict the IR and Raman intensities, which helps in distinguishing between different vibrational modes. nih.gov Advanced calculations can also account for anharmonicity, providing a more accurate prediction of vibrational frequencies and intensities, which is particularly important for interpreting complex spectral regions. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3120 | 3000 | Low | C-H stretch (ring) |

| 3015 | 2900 | Medium | C-H stretch (methyl) |

| 1610 | 1550 | High | NO₂ asymmetric stretch |

| 1545 | 1485 | Medium | C=N stretch (ring) |

| 1380 | 1330 | High | NO₂ symmetric stretch |

| 1150 | 1100 | Medium | C-N stretch |

| 850 | 820 | Medium | Ring breathing mode |

| 700 | 675 | Low | C-S stretch |

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, is a standard approach for structure elucidation. scielo.org.zanih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts that can be directly compared with experimental spectra. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

For this compound, theoretical calculations can predict the chemical shifts for the single ring proton, the methyl protons, and the three distinct carbons of the isothiazole ring, as well as the methyl carbon. The electron-withdrawing nature of the nitro group is expected to significantly influence the chemical shifts of the adjacent ring atoms, causing them to resonate at a lower field (higher ppm). Comparing the computed shifts with experimental data helps confirm the molecular structure and assign the observed resonances unambiguously. clockss.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |

| ¹H NMR | ||

| Ring-H | 8.5 | 8.0 - 9.0 |

| CH₃-H | 2.8 | 2.5 - 3.0 |

| ¹³C NMR | ||

| C3 (with CH₃) | 160 | 155 - 165 |

| C4 | 125 | 120 - 130 |

| C5 (with NO₂) | 155 | 150 - 160 |

| CH₃ | 15 | 12 - 18 |

Theoretical UV-Vis Absorption Spectra and Electron Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za This approach calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, and the conjugated isothiazole ring suggests significant absorption in the UV region. TD-DFT calculations can identify the specific molecular orbitals involved in these electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations can elucidate the nature of the transitions, for instance, identifying them as intramolecular charge transfer (ICT) transitions, which are common in molecules with strong electron-donating and electron-withdrawing groups. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 320 | 0.25 | HOMO → LUMO | π → π |

| 285 | 0.10 | HOMO-1 → LUMO | π → π |

| 250 | 0.05 | HOMO → LUMO+1 | n → π* |

Conformational Analysis and Tautomerism Studies

While the isothiazole ring itself is rigid, conformational flexibility in this compound is primarily associated with the rotation of the nitro (NO₂) and methyl (CH₃) groups. Computational methods can be used to explore the potential energy surface related to the rotation of the nitro group relative to the plane of the isothiazole ring. These calculations can determine the most stable conformation (the global minimum) and identify any rotational barriers. It is generally expected that the most stable conformation will have the nitro group being coplanar with the ring to maximize π-conjugation.

Tautomerism is a form of isomerism involving the migration of a proton. For this compound, a potential, though likely unfavorable, tautomer is the aci-nitro form, where a proton from the methyl group or the ring could migrate to one of the oxygen atoms of the nitro group, creating a nitronic acid. nih.govresearchgate.net Quantum chemical calculations are essential for evaluating the relative energies and stabilities of these potential tautomers. researchgate.net Such studies can predict the equilibrium constants between tautomeric forms, providing insight into whether alternative forms might exist under specific conditions, even if in very low concentrations. fu-berlin.de

Investigation of Electron Affinities and Reduction Potential Predictions

The electronic properties of this compound, particularly its ability to accept electrons, are of significant interest due to the presence of the strongly electron-withdrawing nitro group. DFT calculations can provide reliable predictions of key electronic parameters. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. nih.gov

LUMO Energy: A low LUMO energy indicates that the molecule can easily accept an electron. This is a characteristic feature of nitroaromatic and nitroheterocyclic compounds.

Electron Affinity (EA): This is the energy released when an electron is added to a neutral molecule. It can be calculated computationally and is directly related to the LUMO energy. A high positive electron affinity suggests the resulting anion is stable.

Reduction Potential: The one-electron reduction potential can be predicted from the calculated free energy change of the reduction reaction. This value is crucial for understanding the electrochemical behavior of the compound.

These computational predictions are valuable for assessing the potential of this compound to participate in electron transfer reactions.

Table 4: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Vertical Electron Affinity | 2.8 eV |

| Predicted Reduction Potential | -0.4 V (vs. SCE) |

Modeling of Nonlinear Optical (NLO) Responses and Related Electronic Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are important for applications in optoelectronics and photonics, including frequency conversion and optical switching. tcichemicals.com Organic molecules with a significant difference in electron density, often described as having donor-acceptor character, can possess large NLO properties. In this compound, the isothiazole ring can act as a π-system, while the nitro group is a potent electron acceptor.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. mdpi.com These calculations are typically performed using DFT or Hartree-Fock methods. A large first hyperpolarizability (β) value is indicative of a significant second-order NLO response. nih.gov By modeling these properties, researchers can screen potential candidates for NLO applications and understand the structure-property relationships that govern their NLO activity. researchgate.net

Table 5: Predicted Nonlinear Optical Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 85 |

| First Hyperpolarizability (β_tot) | 1500 |

Reactivity and Reaction Mechanisms of 3 Methyl 5 Nitroisothiazole

Nucleophilic Substitution Reactions

The presence of a nitro group makes the isothiazole (B42339) ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This is a primary mode of reactivity for this compound.

While specific kinetic studies for the reaction of 3-methyl-5-nitroisothiazole with sodium methoxide (B1231860) are not extensively detailed in available literature, the general mechanism for SNAr reactions on nitro-substituted heterocycles is well-established. The reaction with a nucleophile like the methoxide ion (CH₃O⁻) from sodium methoxide proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the nitro group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the nitro group, acting as the leaving group, is eliminated, resulting in the formation of 3-methyl-5-methoxyisothiazole.

The reaction rate is dependent on the concentration of both the isothiazole substrate and the nucleophile. For analogous systems like 2-nitrothiazole (B159308) reacting with sodium methoxide, the reaction typically follows second-order kinetics. sciepub.com The rate of these reactions can be significantly influenced by the solvent, with polar aprotic solvents often accelerating the reaction by solvating the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity.

The nitro group plays a crucial role in activating the isothiazole ring for nucleophilic substitution. libretexts.orgnih.gov Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the C5 position is highly activated.

The stabilization of the intermediate Meisenheimer complex is a key factor in the activating effect of the nitro group. libretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, which lowers the activation energy of the initial nucleophilic attack, making it the rate-limiting step of the reaction. nih.gov The comparative reactivity of leaving groups in SNAr reactions often follows the order NO₂ > F > Cl, indicating that the nitro group is an excellent leaving group in these reactions. rsc.org

Electrophilic Reactivity of the Isothiazole Ring

The isothiazole ring itself is a π-excessive heterocycle, but the presence of the potent electron-withdrawing nitro group at the C5 position significantly deactivates the ring towards electrophilic attack. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on this compound. The nitro group reduces the electron density of the ring system to such an extent that it becomes highly resistant to attack by electrophiles. In the analogous thiazole (B1198619) system, the presence of a nitro group inhibits electrophilic substitution. sciepub.comias.ac.in Any potential electrophilic attack would be directed by the existing substituents, but the deactivation by the nitro group is the overriding factor, making such reactions unfavorable under normal conditions.

Ring-Opening Reactions and Decomposition Pathways

Nitro-substituted isothiazoles can undergo ring-opening reactions, particularly when treated with strong nucleophiles. For instance, the related compound 3-chloro-4-nitroisothiazole has been shown to undergo ring-opening when reacting with amines. documentsdelivered.com Similarly, 5-nitrothiazoles can decompose rapidly in the presence of excess sodium methoxide, indicating a ring-opening pathway. sciepub.com

For this compound, a plausible mechanism involves the initial nucleophilic attack at a ring atom, which instead of leading to substitution, induces the cleavage of the weak N-S bond, a characteristic feature of the isothiazole ring. The specific pathway and resulting products would depend on the nature of the nucleophile and the reaction conditions. This susceptibility to ring-opening is a significant aspect of the chemistry of activated isothiazoles.

Electron-Driven Reactions and Dissociation Pathways

In the gas phase, this compound can undergo fragmentation through dissociative electron attachment (DEA). This process involves the capture of a low-energy electron by a neutral molecule to form a transient negative ion (TNI), which can then decompose into a stable anion and one or more neutral radical fragments. mdpi.com This technique is instrumental in understanding the intrinsic stability of the molecule and its bonds.

Upon attachment of a low-energy electron, the this compound molecule forms a TNI. The high electron affinity of the nitro group makes it a primary site for localizing the excess electron. researchgate.net The subsequent dissociation of this TNI can proceed through several pathways, leading to the formation of various fragment anions.

Based on studies of analogous nitro-heterocyclic compounds like 1-methyl-5-nitroimidazole (B135252) and 2-bromo-5-nitrothiazole (B146120), the following dissociation pathways are expected: mdpi.comresearchgate.net

Loss of NO₂: This is often a dominant fragmentation channel, leading to the formation of the nitrite (B80452) anion (NO₂⁻). The remaining [M-NO₂] radical fragment would be (3-methylisothiazol-5-yl).

Ring Cleavage: The weak C-S and N-S bonds within the isothiazole ring are susceptible to cleavage. This can lead to the formation of smaller fragment anions such as CN⁻ or SCN⁻. For example, in 1-methyl-5-nitroimidazole, the formation of CN⁻ is observed, indicating significant rearrangement and fragmentation of the heterocyclic ring. mdpi.com

Loss of Neutral Radicals: The TNI can also fragment by losing a neutral radical, leaving a larger anionic fragment. For example, the loss of a neutral NO₂ radical would result in the formation of the [M-NO₂]⁻ anion.

The relative abundance of these fragment ions depends on the energy of the incident electron. Resonance studies, which measure the ion yield as a function of electron energy, reveal the specific energies at which these fragmentation processes are most efficient. Typically, DEA processes occur at very low electron energies, often below 10 eV. researchgate.net

The table below summarizes the likely primary fragment anions formed from this compound via dissociative electron attachment.

| Parent Molecule | Transient Negative Ion (TNI) | Primary Dissociation Pathway | Resulting Fragment Anion | Resulting Neutral Fragment(s) |

|---|---|---|---|---|

| This compound | [this compound]⁻ | Nitro Group Loss | NO₂⁻ | C₄H₄NS• (3-methylisothiazol-5-yl radical) |

| This compound | [this compound]⁻ | Ring Cleavage | CN⁻ | Multiple neutral fragments |

| This compound | [this compound]⁻ | Ring Cleavage | SCN⁻ | Multiple neutral fragments |

Mechanistic Insights into Bond Cleavage and Rearrangements

Detailed mechanistic insights into the bond cleavage and rearrangement reactions specific to this compound are not described in the available scientific literature. In related heterocyclic systems, such as isoxazolines, transition metal-mediated N–O bond cleavage has been reported as a key reaction. For instance, studies on heterobicycloalkene-fused 3-methyl-2-isoxazolines have shown that Raney nickel/AlCl3 can mediate N–O bond cleavage. This process is proposed to involve the initial coordination of the Lewis acidic aluminum to a heteroatom, followed by the interaction of the isoxazoline (B3343090) nitrogen with the Raney nickel, leading to the rupture of the N-O bond. However, the direct applicability of this mechanism to the N-S bond in this compound has not been investigated.

Rearrangement reactions are also a possibility for nitro-substituted heterocycles. For example, the preparation of 2-amino-5-nitrothiazole (B118965) can involve a rearrangement step from 2-nitramino-thiazole upon heating. This suggests that under certain conditions, migration of the nitro group or other rearrangements could be feasible for this compound, though no specific studies have confirmed this.

Radical Reaction Pathways

Information regarding radical reaction pathways involving this compound is not available in the reviewed literature. Generally, nitroaromatic compounds can undergo radical reactions, often initiated by photochemical or thermal means. The nitro group can also influence radical stability. However, without specific studies on this compound, any discussion of its radical chemistry would be purely speculative.

Investigation of Intramolecular Cyclization Mechanisms

There is no information available in the scientific literature concerning the investigation of intramolecular cyclization mechanisms for this compound or its derivatives. Such reactions would typically require the presence of appropriate functional groups on a side chain that could react with the isothiazole ring or its substituents. Without relevant precursors being studied, the potential for and mechanisms of intramolecular cyclization remain unexplored.

Despite extensive research, information regarding the chemical compound "this compound" and its applications in advanced materials and specialized chemical synthesis is not available in the public domain. Searches for this specific compound across various scientific databases and chemical literature have not yielded any relevant results.

Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" structured around the requested outline, as there is no published research on its role as a key intermediate in organic synthesis, its use in the development of analytical reagents, or its function as a precursor for optoelectronic and materials science research.

The similarly named but distinct compounds, such as various pyrazole and isoxazole derivatives, have been noted in the literature, but information that could be extrapolated to "this compound" is not available. Therefore, the requested article focusing solely on "this compound" cannot be generated at this time.

Applications in Advanced Materials and Specialized Chemical Synthesis

Precursors for Optoelectronic and Materials Science Research

Design and Synthesis of Derivatives for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical data storage and image processing. Organic molecules with significant NLO properties often feature a π-conjugated system substituted with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer and enhances the material's nonlinear response.

The nitro group (NO₂) is a potent electron-withdrawing group, and its presence in organic molecules can lead to substantial NLO activity. For instance, theoretical studies on non-fullerene acceptor-based compounds have shown that the inclusion of nitro groups can significantly reduce the energy gap, a key factor for enhancing NLO properties. nih.gov The strong electron-attracting nature of the nitro group is a result of its pronounced negative inductive effect. nih.gov

Research on various nitro-substituted heterocyclic compounds has demonstrated their potential as NLO materials. For example, the organic crystal (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine has been identified as a promising NLO material. Similarly, studies on 6-nitro-6′-piperidyl-2,2′-bisbenzothiazole, a push-pull molecule, have highlighted its favorable NLO properties.

While specific NLO data for 3-methyl-5-nitroisothiazole is not available, the combination of the electron-deficient isothiazole (B42339) ring and the strongly electron-withdrawing nitro group suggests that its derivatives could exhibit significant second-order hyperpolarizability. The design of such derivatives would likely involve the introduction of electron-donating groups onto the isothiazole ring or the methyl group to create a "push-pull" electronic structure conducive to NLO activity.

Table 1: Comparison of NLO Properties of Related Nitro-Substituted Organic Compounds

| Compound | Second-Order Hyperpolarizability (β) | Measurement Technique |

|---|---|---|

| 4-amino-5-(4-nitrophenyl)-1, 2, 4-triazole-3-thione (ANIT) | 0.281 × 10⁻³¹ esu | Z-scan |

| 6-nitro-6′-piperidyl-2,2′-bisbenzothiazole | Good NLO properties reported | Not specified |

Integration into Donor-Acceptor (D-π-A) Systems for Charge Transfer Studies

Donor-Acceptor (D-π-A) systems are fundamental to the development of organic electronic materials used in applications such as organic solar cells and light-emitting diodes. These systems consist of an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The isothiazole nucleus, particularly when substituted with an electron-withdrawing group like a nitro group, can serve as an effective electron acceptor in D-π-A architectures. Research on donor-acceptor polymers has shown that incorporating thiazole-fused benzothiadiazole acceptor units can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which is beneficial for applications in organic solar cells. rsc.orgrsc.org The strong electron-accepting nature of such units enhances the charge transfer characteristics of the material. rsc.org

In the context of this compound, the nitro-substituted isothiazole core would act as the acceptor component. To construct a D-π-A system, this unit could be chemically linked to a suitable electron-donating group (e.g., carbazole, triphenylamine) via a π-conjugated spacer. The photophysical properties of such a system would be governed by the efficiency of the ICT process from the donor to the nitroisothiazole acceptor.

Studies on benzothiazole-based fluorophores with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) structure have demonstrated strong one-photon and two-photon excited emission, making them attractive for applications involving two-photon excited fluorescence. acs.org This suggests that D-π-A systems incorporating a this compound acceptor could also exhibit interesting photophysical properties relevant to advanced materials.

Table 2: Components of Potential D-π-A Systems Based on Isothiazole Derivatives

| Component | Function | Example Moiety |

|---|---|---|

| Acceptor | Electron-withdrawing unit | This compound |

| π-Bridge | Facilitates charge transfer | Phenyl, thiophene, ethenylene |

| Donor | Electron-donating unit | Carbazole, Dibenzothiophene-5,5-dioxide, Amines |

Metal Complexation Studies Involving Thiazole-Derived Ligands

Thiazoles are five-membered heteroaromatic rings containing both a soft base (sulfur) and a hard base (nitrogen), making them versatile ligands capable of coordinating to a wide range of metal ions. nih.gov The coordination chemistry of thiazole (B1198619) derivatives is an active area of research, with applications in catalysis, sensing, and materials science.

The nitrogen atom in the thiazole ring is a common coordination site for metal ions. The presence of substituents on the thiazole ring can influence its coordination behavior. While there are no specific studies on the metal complexation of this compound, research on related compounds provides insights into its potential as a ligand. For instance, metal complexes of 2-amino-5-nitrothiazole (B118965) have been synthesized and characterized.

A study on a new thiazole azo dye ligand, 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol, derived from 2-amino-5-nitrothiazole, reported the synthesis of its complexes with Cu(II), Fe(III), Pb(II), and Mn(II). researchgate.net The ligand was found to be tridentate, coordinating through nitrogen and oxygen donor atoms. researchgate.net This indicates that the nitro-substituted thiazole ring can effectively participate in metal coordination.

In the case of this compound, the isothiazole nitrogen atom would be the most likely coordination site for a metal ion. The electronic properties of the ligand, influenced by the methyl and nitro groups, would affect the stability and properties of the resulting metal complexes. The development of metal complexes with this compound as a ligand could lead to new materials with interesting magnetic, optical, or catalytic properties.

Table 3: Examples of Metal Complexes with Thiazole-Derived Ligands

| Ligand | Metal Ions | Coordination Mode |

|---|---|---|

| 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Cu(II), Fe(III), Pb(II), Mn(II) | Tridentate [N,N,O] |

| 5-N-Arylaminothiazoles with pyridyl groups | Ni(II), Zn(II) | Bidentate |

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The established synthesis of 3-Methyl-5-nitroisothiazole involves the treatment of the corresponding diazonium salt with sodium nitrite (B80452) in the presence of a copper(I)-copper(II) sulphite catalyst. electronicsandbooks.com While effective, this method provides a singular route to this compound. Future research should focus on developing alternative and more versatile synthetic strategies.

Exploration into novel synthetic pathways could include:

Direct C-H Nitration: Investigating the direct nitration of 3-methylisothiazole (B110548) would be a primary avenue. This approach, however, may present challenges in controlling regioselectivity, as the isothiazole (B42339) ring can be susceptible to nitration at other positions. A systematic study of nitrating agents and reaction conditions will be crucial to optimize the yield of the desired 5-nitro isomer.

Cycloaddition Reactions: Building the substituted isothiazole ring from acyclic precursors through cycloaddition reactions offers another promising route. medwinpublishers.com This could involve the reaction of a nitrile sulfide (B99878) with an appropriately substituted alkyne. medwinpublishers.com

Post-synthetic Modification: Another approach could involve the synthesis of a differently functionalized 3-methylisothiazole, followed by the chemical transformation of a substituent at the 5-position into a nitro group.

The development of new synthetic methods would not only provide more efficient and potentially scalable routes to this compound but could also open up pathways to a wider range of 5-nitroisothiazole derivatives with varied substitution patterns.

Advanced Spectroscopic Probes for Dynamic Processes

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to unlocking its potential. While standard spectroscopic characterization has likely been performed, the application of advanced spectroscopic techniques could provide deeper insights into its dynamic behavior.

Future research in this area should include:

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of this compound. The presence of the nitro group, a known chromophore, suggests that this molecule may have interesting photochemical properties worth investigating.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy could provide detailed information about the molecular structure, intermolecular interactions, and dynamics in both solution and the solid state.

Vibrational Spectroscopy with Computational Support: A combined experimental and theoretical approach to vibrational spectroscopy (Infrared and Raman) can provide a detailed assignment of the vibrational modes and offer insights into the electronic structure and bonding within the molecule.

These advanced spectroscopic studies will be invaluable in building a comprehensive picture of the molecule's behavior at the molecular level.

High-Level Computational Studies for Enhanced Predictive Capabilities

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. smolecule.comnih.govmdpi.com For this compound, high-level computational studies can provide predictive insights that can guide future experimental work.

Key areas for computational investigation include:

Thermochemical Analysis: Calculation of the enthalpy of formation and other thermodynamic parameters can provide insights into the stability of the molecule.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be used to model potential reaction pathways, predict activation energies, and understand the mechanisms of both known and novel reactions. nih.gov

Prediction of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies, which can aid in the interpretation of experimental data. nih.gov

Analysis of Non-covalent Interactions: Understanding the nature and strength of intermolecular interactions is crucial for predicting crystal packing and the properties of condensed-phase materials.

These computational studies will not only complement experimental findings but also provide a predictive framework for the rational design of new experiments and applications.

Controlled Reactivity for Precision Chemical Synthesis

The reactivity of this compound is influenced by the interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the isothiazole ring. A key area of future research will be to harness this reactivity for precision chemical synthesis.

Initial studies have shown that the 5-nitro group can influence the chemistry of other parts of the molecule. For instance, oxidation of the methyl group in this compound with chromium trioxide yields 5-nitroisothiazole-3-carboxylic acid. electronicsandbooks.com This carboxylic acid can then be converted to the corresponding acid chloride, amide, and nitrile, demonstrating the utility of the nitro-substituted core in further functionalization. electronicsandbooks.com The acid chloride can also be reduced to the aldehyde, which can then be used to form various hydrazone derivatives. electronicsandbooks.com

Future research should focus on:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group is expected to activate the isothiazole ring towards nucleophilic attack. A systematic investigation of the reactivity of this compound with a variety of nucleophiles could lead to the synthesis of a diverse range of new isothiazole derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide access to 3-methyl-5-aminoisothiazole, a valuable building block for the synthesis of other functionalized molecules.

Reactivity of the Methyl Group: Further exploration of the reactivity of the methyl group, beyond oxidation, could lead to new C-C and C-heteroatom bond-forming reactions.

A thorough understanding and control of the reactivity of this compound will be essential for its application as a versatile intermediate in organic synthesis.

Design of Next-Generation Chemical Building Blocks for Materials Science

The unique combination of a heterocyclic ring, a nitro group, and a methyl group in this compound makes it an intriguing candidate as a building block for the design of new materials with tailored properties. Isothiazole-containing compounds are known to be important for creating new materials with interesting electronic, mechanical, or biological properties. medwinpublishers.com

Future research in this area could explore:

Energetic Materials: The presence of the nitro group suggests that derivatives of this compound could be investigated for their energetic properties.

Organic Electronics: The isothiazole ring is a five-membered aromatic heterocycle that can participate in π-stacking interactions. By incorporating this unit into larger conjugated systems, it may be possible to develop new organic electronic materials.

Polymers and Advanced Composites: Functionalized derivatives of this compound could be used as monomers for the synthesis of novel polymers with unique thermal, mechanical, or electronic properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-5-nitroisothiazole and its derivatives?

- Methodological Answer : Nitro-substituted isothiazoles are typically synthesized via cyclization reactions or functionalization of pre-existing heterocycles. For example, 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were synthesized by substituting hydrazide groups at the 4-position using thiosemicarbazide under reflux conditions in ethanol . For nitro group introduction, nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are common, though regioselectivity must be validated via spectroscopic analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of melting point analysis (e.g., comparing observed vs. literature values, such as 252–254°C for structurally related 2-Methyl-5-nitroimidazole ), HPLC for purity assessment, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, benzoimidazole derivatives were validated via NMR to confirm substituent positions and rule out regioisomeric byproducts .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Nitroheterocycles are often light- and moisture-sensitive. Store under inert atmospheres (argon) at –20°C, as demonstrated for 5-amino-3-methylisothiazole hydrochloride, which degrades under ambient conditions due to hygroscopicity . Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) recommend periodic FTIR analysis to monitor decomposition .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm for nitro groups) or GC-MS for volatile derivatives. Gas chromatography methods validated for thiazole derivatives (e.g., 5-ethenyl-4-methylthiazole) used DB-5MS columns and electron ionization . Calibrate with certified reference standards, such as nitrazepam impurities, to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitroisothiazole derivatives?

- Methodological Answer : Cross-validate using multiple techniques. For instance, discrepancies in ¹H NMR chemical shifts for triazole-thiazole hybrids were resolved via 2D NMR (COSY, HSQC) and X-ray crystallography . Computational tools (e.g., DFT calculations) can predict NMR/IR spectra to identify misassignments .

Q. What strategies optimize the design of this compound derivatives for biological activity studies?

- Methodological Answer : Introduce substituents at reactive positions (e.g., 4-carboxylic acid hydrazide in 5-chloro-3-methylisothiazole derivatives) to enhance binding to target proteins . Mutasynthesis approaches, as used for geldanamycin derivatives, allow selective modification of the nitro group while preserving core bioactivity .

Q. How can computational modeling guide the synthesis of this compound-based inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses of nitroisothiazoles with target proteins. For example, triazole-thiazole hybrids showed binding affinity to Hsp90 via hydrophobic interactions and hydrogen bonding, validated by in vitro assays . MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over time .

Q. What protocols mitigate impurities in this compound synthesis?

- Methodological Answer : Monitor reaction intermediates via TLC or LC-MS to detect byproducts early. For 5-amino-3-methylisothiazole hydrochloride, recrystallization in ethanol removed NH₄Cl impurities . Scale-up processes should adhere to ICH guidelines for impurity profiling, as applied to nitrazepam reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。